Methyl {2-[(4-methoxybenzyl)amino]-5-methyl-7-oxo-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate
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Overview
Description
METHYL 2-(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of METHYL 2-(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE typically involves multiple steps. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Common reagents used in these reactions include sodium borohydride for reduction and various catalysts to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
METHYL 2-(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
METHYL 2-(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials.
Biological Research: It is used in various biological assays to study its effects on different biological systems
Mechanism of Action
The mechanism of action of METHYL 2-(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
METHYL 2-(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETATE can be compared with other triazolopyrimidine derivatives. Similar compounds include:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: This compound shares a similar triazole-pyrimidine structure but differs in its functional groups.
4-Methoxyphenylacetone: While not a triazolopyrimidine, this compound shares the methoxyphenyl group and can be used for comparison in terms of reactivity and applications.
Properties
Molecular Formula |
C17H19N5O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 2-[2-[(4-methoxyphenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C17H19N5O4/c1-10-13(8-14(23)26-3)15(24)22-17(19-10)20-16(21-22)18-9-11-4-6-12(25-2)7-5-11/h4-7H,8-9H2,1-3H3,(H2,18,19,20,21) |
InChI Key |
XIMRAYVYHKAVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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